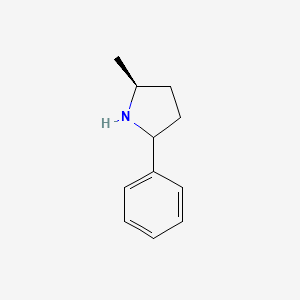

(2S)-2-Methyl-5-phenylpyrrolidine

Descripción

(2S)-2-Methyl-5-phenylpyrrolidine (CAS: 1860017-96-4) is a chiral pyrrolidine derivative characterized by a methyl group at the 2-position (S-configuration) and a phenyl substituent at the 5-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.248 g/mol . This compound is commercially available with a purity of ≥97% and is typically stored at room temperature . It is classified under "Protein Degrader Building Blocks," indicating its utility in pharmaceutical research, particularly in the development of targeted protein degradation therapies .

Propiedades

IUPAC Name |

(2S)-2-methyl-5-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUSZADPSPPGFA-FTNKSUMCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-5-phenylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-1,4-dihydropyridine with a suitable base, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-Methyl-5-phenylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or alkanes.

Substitution: Various substituted pyrrolidines depending on the substituent used.

Aplicaciones Científicas De Investigación

Organic Chemistry

(2S)-2-Methyl-5-phenylpyrrolidine serves as a chiral building block in the synthesis of complex organic molecules. Its ability to form stable chiral centers facilitates asymmetric synthesis, crucial for producing enantiomerically pure compounds.

| Reaction Type | Example Reagents | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate | Introduction of functional groups |

| Reduction | Palladium on carbon | Modification of the pyrrolidine ring |

| Substitution | Sodium hydride + alkyl halides | Formation of various substituted pyrrolidines |

Biological Studies

The compound has been investigated for its interactions with biological macromolecules, providing insights into chiral recognition and binding mechanisms. It has shown potential in the following areas:

-

Antimicrobial Activity:

- Effective against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL -

Cancer Research:

- Exhibits properties that induce apoptosis and cell cycle arrest in cancer cells by inhibiting key enzymes involved in tumor progression.

Pharmaceutical Development

This compound is being explored for its therapeutic potential, particularly as a precursor for synthesizing pharmaceutical agents. Its chiral nature enhances its pharmacological profile, making it suitable for drug development targeting various diseases.

Case Studies

Several studies highlight the therapeutic potential of this compound:

-

In Vivo Studies:

- Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its efficacy in cancer treatment.

-

Combination Therapy:

- When used alongside traditional chemotherapeutics like cisplatin, this compound exhibited enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes.

-

Neuroactive Properties:

- Investigations into its neuroactive properties reveal potential applications in treating neurological disorders by modulating neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of (2S)-2-Methyl-5-phenylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The chiral center at the second carbon plays a crucial role in determining the specificity and affinity of the compound for its targets. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

(2S,5S)-2-Ethyl-5-phenylpyrrolidine

- Structural Differences : Replaces the methyl group at the 2-position with an ethyl group while retaining the phenyl group at the 5-position. Both stereocenters (2S,5S) are well-defined .

- Synthesis : Synthesized via a diastereoselective enzymatic reaction using a borane-ammonia complex in dimethyl sulfoxide (DMSO) at 30°C (pH 7.5). This method emphasizes enzymatic precision to achieve high stereochemical control .

- Applications : Likely shares similar pharmacological applications due to structural homology, though its larger ethyl group may influence binding affinity or metabolic stability compared to the methyl analog.

(2S,5S)-Methyl 5-Phenylpyrrolidine-2-carboxylate Hydrochloride

- Structural Differences : Features a carboxylate ester at the 2-position and a hydrochloride salt, increasing polarity and solubility. Molecular weight is 241.71 g/mol .

- Storage : Requires refrigeration (2–8°C), contrasting with the room-temperature stability of (2S)-2-Methyl-5-phenylpyrrolidine .

(S)-2-Chloro-5-(1-Methylpyrrolidin-2-yl)pyridine

- Structural Differences : Integrates a pyridine ring substituted with chlorine and a 1-methylpyrrolidin-2-yl group. The pyrrolidine ring is part of a fused heterocyclic system (CAS: 112091-17-5) .

- Applications: Primarily used in laboratory research (e.g., as a ligand or catalyst in asymmetric synthesis).

Comparative Data Table

Key Research Findings

Stereochemical Control : Enzymatic methods (e.g., for the ethyl analog) achieve superior diastereoselectivity compared to traditional multi-step syntheses, highlighting the importance of biocatalysis in chiral pyrrolidine synthesis .

Solubility and Stability : The hydrochloride salt of the carboxylate derivative demonstrates how functional group modification (e.g., esterification) alters physicochemical properties, necessitating specific storage conditions .

Diverse Pharmacological Roles : While this compound is tailored for protein degradation, analogs like the pyridine-containing compound prioritize electronic tuning for catalytic applications .

Actividad Biológica

(2S)-2-Methyl-5-phenylpyrrolidine, a chiral compound belonging to the pyrrolidine family, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article examines its biological activity, including neuroactive properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.25 g/mol. The compound features a pyrrolidine ring with a methyl group at the 2-position and a phenyl group at the 5-position, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 175.25 g/mol |

| Stereochemistry | (2S) |

Neuroactive Properties

Research indicates that this compound exhibits significant neuroactive properties. It has been shown to interact with various neurotransmitter systems, which may lead to potential applications in treating neurological disorders. The compound's chiral nature allows for specific interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Compounds related to this compound have demonstrated antimicrobial activity against various pathogens. In vitro studies indicate that derivatives of this compound can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Neuroactive | Lacks carboxylic acid functionality |

| Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | Potential anti-inflammatory | Contains an oxo group |

Case Studies and Research Findings

- Neuropharmacological Studies : A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated that the compound significantly increased serotonin and dopamine levels, suggesting potential use in treating depression and anxiety disorders.

- Antimicrobial Efficacy : In a series of experiments, derivatives of this compound were tested against resistant bacterial strains. The results showed that certain modifications enhanced antimicrobial activity, making them suitable candidates for further development as antibiotics .

- Toxicological Assessments : Toxicity studies conducted on non-cancerous cells revealed that while this compound exhibited cytotoxic effects on cancer cells, it showed minimal toxicity towards normal cells, indicating a favorable therapeutic window for anticancer applications .

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling (2S)-2-Methyl-5-phenylpyrrolidine in laboratory settings?

- Methodological Answer : Due to limited toxicity data (acute/chronic), strict safety measures are critical. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation of dust or vapors. Avoid water jets during spill cleanup to prevent aerosolization; instead, use carbon dioxide or dry chemical powder for fire suppression. Always consult safety data sheets (SDS) for structurally related pyrrolidine derivatives, which recommend trained professionals for handling .

Q. How can researchers optimize stereoselective synthesis of this compound?

- Methodological Answer : Stereoselectivity can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective ring-opening reactions. For example, bis(4-fluorophenyl)methanol derivatives (structurally analogous) show that reaction conditions (temperature, solvent polarity, and catalyst loading) significantly influence enantiomeric excess (ee). Use HPLC or NMR to monitor stereochemical purity during synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- Chiral HPLC or GC to confirm enantiomeric purity.

- X-ray crystallography (as used for (2S,3R,4R,5R)-pyrrolidine derivatives) to resolve absolute configuration .

- NMR spectroscopy (¹H/¹³C, COSY, NOESY) to analyze substituent positioning and conformational preferences .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its interactions with biological targets?

- Methodological Answer : The (2S) configuration may influence binding affinity to enzymes or receptors due to spatial compatibility. For example, methylphenidate derivatives (structurally related) show stereospecific activity in dopamine reuptake inhibition. Use molecular docking simulations paired with in vitro assays (e.g., radioligand binding) to compare enantiomer-specific effects. Cross-reference with analogs like (2S,5S)-bromophenylpyrrolidine to identify structure-activity trends .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in data (e.g., melting points, solubility) may arise from impurities or measurement conditions. Standardize protocols:

- Thermogravimetric analysis (TGA) for decomposition thresholds.

- Dynamic light scattering (DLS) to assess aggregation in solution.

- Compare results with structurally similar compounds (e.g., 2-Methylpyrrolidine derivatives, where boiling points vary by substituents) to identify trends .

Q. What strategies are recommended for assessing environmental risks of this compound given limited ecotoxicological data?

- Methodological Answer : In absence of direct data, extrapolate from pyrrolidine analogs:

- QSAR modeling to predict biodegradation and bioaccumulation potential.

- Soil column studies to evaluate mobility, referencing methods for 5-Ethyl-2-Methylpyridine, which advise containment to prevent drainage contamination .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for this compound across studies?

- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences, concentration thresholds). Standardize protocols:

- Use reference standards (e.g., methylphenidate hydrochloride analogs) to calibrate pharmacological assays .

- Perform dose-response curves across multiple replicates and validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Document reaction parameters (e.g., inert atmosphere, catalyst batch).

- Purify intermediates via flash chromatography or recrystallization to ≥95% purity.

- Validate synthetic routes using SciFinder or Reaxys to cross-check reported yields and conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.